Propyl 3,5-dichloro-4-hydroxybenzoate
Overview
Description
Synthesis Analysis
The synthesis of Propyl 3,5-dichloro-4-hydroxybenzoate involves complex chemical reactions. For example, a study by Ritmaleni et al. (2013) aimed to reduce 3,5-dicholo-4-hydroxybenzoic acid to 3,5-dicholo-4-hydroxybenzyl alcohol using LiAlH4 as a catalyst. However, the main product obtained was bis(3,5-dichloro-4-hydroxyphenyl)methane, which formed from the cross-linking of the acid, indicating the complexity and unexpected outcomes in the synthesis of related compounds (Ritmaleni et al., 2013).
Molecular Structure Analysis
The molecular structure of compounds similar to Propyl 3,5-dichloro-4-hydroxybenzoate is often determined using spectroscopic techniques and single-crystal X-ray analysis. For instance, Kumarasinghe et al. (2009) highlighted the importance of single-crystal X-ray analysis for unambiguous structure determination in their synthesis of related compounds, demonstrating the complexity and precision required in molecular structure analysis (Kumarasinghe et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving Propyl 3,5-dichloro-4-hydroxybenzoate and its derivatives can be complex, as seen in the study by Terasaki et al. (2016), which investigated the in vitro transformation of a dichlorinated propyl paraben by the liver S9 fraction. This study provides insight into the metabolic properties and potential bioaccumulation risks of chlorinated parabens (Terasaki et al., 2016).
Physical Properties Analysis
The physical properties of Propyl 3,5-dichloro-4-hydroxybenzoate derivatives, such as crystal structure and solubility, are crucial for their applications in various fields. The study of propyl paraben (a related compound) by Okabe et al. (2002) discusses the crystal structure and highlights the importance of hydrogen-bonding interactions and hydrophobic interactions in stabilizing the crystal structure (Okabe et al., 2002).
Chemical Properties Analysis
The chemical properties of Propyl 3,5-dichloro-4-hydroxybenzoate, including reactivity and stability, play a significant role in its utility as an intermediate in organic synthesis. Studies like that of Abbas et al. (2010) on the metabolism of parabens (which share structural similarities with Propyl 3,5-dichloro-4-hydroxybenzoate) provide valuable information on the biotransformation processes, including hydrolysis and glucuronidation reactions in human liver microsomes (Abbas et al., 2010).
Scientific Research Applications
Preservative Properties : p-Hydroxybenzoic acid esters, including compounds like Propyl 3,5-dichloro-4-hydroxybenzoate, are effective as preservatives in pharmaceuticals, cosmetics, foods, and industrial products. They are active at low concentrations against fungi and bacteria but less effective against Gram-negative bacteria (Aalto, Firman, & Rigler, 1953).
Pharmacokinetics : In humans, propyl paraben, a related compound, is rapidly absorbed and quickly eliminated. Its pharmacokinetic profile is useful for risk assessment and biomonitoring (Shin et al., 2019).
Chemical Transformations : Reduction of 3,5-dicholo-4-hydroxybenzoic acid, a related chemical, can lead to the production of bis(3,5-dichloro-4-hydroxyphenyl)methane, a compound with potential industrial applications (Ritmaleni, Notario, & Yuliatun, 2013).
Health Risks : Certain parabens, including butyl- and benzylparaben, can influence adipogenesis and adipose tissue development in mice, suggesting health risks from their use (Hu et al., 2013). Also, propyl paraben can negatively impact male reproductive functions at certain doses (Oishi, 2002).
Environmental Impact : The transformation of related compounds under anaerobic conditions can lead to the formation of potent greenhouse gases and potential carcinogens (Verhagen, Swarts, Wijnberg, & Field, 1998).
Safety and Toxicity : Propyl paraben is generally considered safe as a preservative in food, drugs, and cosmetics, with no known carcinogenic, mutagenic, or clastogenic properties (Soni, Burdock, Taylor, & Greenberg, 2001). However, it can induce cytotoxicity in rat hepatocytes, involving mitochondrial dysfunction and apoptosis (Nakagawa & Moldéus, 1998).
Detection and Analysis : Various methods have been developed for the effective detection and analysis of parabens in different samples, like foods, cosmetics, and pharmaceuticals. These methods include microemulsion electrokinetic chromatography (Mahuzier, Altria, & Clark, 2001) and HPLC-MS/MS techniques (Cao et al., 2013).
Environmental Fate and Biodegradability : Parabens, due to their widespread use, are commonly found in surface water and sediments. Their biodegradability allows them to react with chlorine, forming more stable and persistent by-products (Haman, Dauchy, Rosin, & Munoz, 2015).
properties
IUPAC Name |
propyl 3,5-dichloro-4-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O3/c1-2-3-15-10(14)6-4-7(11)9(13)8(12)5-6/h4-5,13H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZTZPDOCOFUQFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC(=C(C(=C1)Cl)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641024 | |
Record name | Propyl 3,5-dichloro-4-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10641024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Propyl 3,5-dichloro-4-hydroxybenzoate | |
CAS RN |
101003-80-9 | |
Record name | Propyl 3,5-dichloro-4-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10641024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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